Cas no 23518-25-4 (Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5Z,9a,11a,13E,15S)-(à)- (9CI))

Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5Z,9a,11a,13E,15S)-(à)- (9CI) structure
23518-25-4 structure
商品名:Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5Z,9a,11a,13E,15S)-(à)- (9CI)
CAS番号:23518-25-4
MF:C20H34O5
メガワット:354.48096
CID:264299
PubChem ID:5280363

Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5Z,9a,11a,13E,15S)-(à)- (9CI) 化学的及び物理的性質

名前と識別子

    • Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5Z,9a,11a,13E,15S)-(à)- (9CI)
    • (5E,13E)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid
    • 11-epi-PGE1
    • 11-Epiprostaglandin E1
    • 9-oxo-11S,15S-dihydroxy-13E-prostaenoic acid
    • AC1NR1IQ
    • Alprostadil impurity E [EP]
    • Prost-13-en-1-oic acid, 11,15-dihydroxy-9-oxo-, (11beta,13E,15S)-
    • Prostaglandin E(1)
    • Prostaglandin F(2a)
    • prostaglandin-E1
    • UNII-U0DO49Q8Y4
    • DINOPROST [HSDB]
    • PGF-2alpha
    • 9a,11a-PGF2
    • (+)-Prostaglandin F2a
    • HMS1361K16
    • NCGC00160385-04
    • cyclosin
    • Prostaglandin F2-alpha
    • Prostaglandin F2.alpha.
    • PDSP2_000079
    • Tox21_111777
    • Protamodin
    • SCHEMBL24292
    • B7IN85G1HY
    • 7-(3, 5-dihydroxy-2-(3-hydroxyl-1-octenyl) cyclopentyl)-5-heptenoic acid
    • NCGC00160385-05
    • BML1-F08
    • (E,Z)-(1R,2R,3R,5S)-7-(3,5-Dihydroxy-2-((3S)-(3-hydroxy-1-octenyl))cyclopentyl)-5-heptenoic acid
    • Prostaglandin F2a
    • U-14583
    • (5Z,13E,15S)-9alpha,11alpha,15-trihydroxyprosta-5,13-dien-1-oic acid
    • 1ST11386
    • Dinoprostum
    • BDBM50035622
    • BRN 4153898
    • DB12789
    • A830494
    • amoglandin
    • CHEMBL815
    • Dinoprost [USAN:INN:BAN:JAN]
    • Prostaglandin F2-alpha, racemic mixt.
    • PGF2alpha
    • Dinoprosta [INN-Spanish]
    • Prostin F 2 alpha
    • 5-Heptenoic acid, 7-(3,5-dihydroxy-2-(3-hydroxy-1-octenyl)cyclopentyl)-, l-
    • prostaglandin F2alpha
    • 5-Heptenoic acid, 7-(3,5-dihydroxy-2-(3-hydroxy-1-octenyl)cyclopentyl)-, (1R-(1alpha(Z),2beta(S*,E),3alpha,5alpha))-
    • Dinaprost
    • U 14583
    • 15(R)-Prostaglandin F2 alpha
    • LMFA03010002
    • NCGC00160385-06
    • 5-HEPTENOIC ACID, 7-(3,5-DIHYDROXY-2-(3-HYDROXY-1-OCTENYL)CYCLOPENTYL)-, dl-
    • (5z,9alpha,11alpha,13e,15s)-9,11,15-trihydroxyprosta-5,13-dienoic acid
    • PGF2
    • (E,Z)-(1R,2R,3R,5S)-7-[3,5-Dihydroxy-2-[(3S)-(3-hydroxy-1-octenyl)]cyclopentyl]-5-heptenoic acid
    • 9S,11R,15S-trihydroxy-5Z,13E-prostadienoic acid
    • dinoprost
    • Dinoprostum (INN-Latin)
    • Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-, (5Z,9alpha,11alpha,13E,15S)-
    • Enzaprost
    • Dinoprostum [INN-Latin]
    • F2alpha, Prostaglandin
    • Prosmon (TN)
    • PGF2.alpha.
    • (5Z,9alpha,11alpha,13E,15S)-9,11,15-trihydroxyprosta-5,13-dien-1-oic acid
    • dl-Prostaglandin F2-alpha
    • 15-epi PGF2alpha
    • (Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((S,E)-3-hydroxyoct-1-enyl)-cyclopentyl)-hept-5-enoic acid
    • Prostaglandin-F2alpha
    • (5Z,9alpha,11alpha,13E,15S)-9,11,15-Trihydroxyprosta-3,13-dien-1-oic acid
    • U-14,583
    • HMS2089F11
    • CCG-208257
    • (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxyoct-1-en-1-yl]cyclopentyl]hept-5-enoic acid
    • G02AD01
    • 7-[3,5-Dihydroxy-2-(3-hydroxy-1-octenyl)cyclopentyl]-5-heptenoic acid
    • NCGC00160385-01
    • F2 alpha, Prostaglandin
    • Prostaglandin F2alpha, dl-
    • BSPBio_001494
    • (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
    • GTPL1884
    • P1885
    • HY-12956
    • Prostaglandin F2 alpha
    • (5Z,9alpha,11alpha,13E,15S)-9,11,15-Trihydroxyprosta-5,13-dienoate
    • DINOPROST [USAN]
    • CCRIS 4253
    • (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-{(E)-(3S)-3-hydroxy-1-octenyl}-cyclopentyl]-5-heptenoic acid
    • PGF2a
    • 9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid
    • AMY30098
    • C00639
    • Dinoprosta
    • Prostarmon F
    • PXGPLTODNUVGFL-YNNPMVKQSA-N
    • Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-, (5Z,9-alpha,11-alpha,13E,15S)-(+-)-
    • (5Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((1E,3S)-3-hydroxyoct-1-en-1-yl)cyclopentyl)hept-5-enoic acid
    • DINOPROST [JAN]
    • 5-Heptenoic acid, 7-(3,5-dihydroxy-2-(3-hydroxy-1-octenyl)cyclopentyl)-, (+-)-
    • (5Z,13E)-(15S)-9alpha,11alpha,15-Trihydroxyprosta-5,13-dienoate
    • UNII-B7IN85G1HY
    • NCGC00160385-02
    • (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)cyclopentyl)hept-5-enoic acid
    • EX-A4115A
    • PGF2-alpha
    • CS-4232
    • HMS3648N11
    • IDI1_033964
    • Prostaglandin F(sub 2a)
    • Prosmon
    • CHEBI:15553
    • l-Prostaglandin F2-alpha
    • DINOPROST [INN]
    • 9alpha,11alpha-PGF2
    • SR-01000946457
    • 9alpha,11beta PGF2
    • Dinoprost; Prostaglandin F2a; PGF2alpha
    • BRN 2225571
    • HMS3402K16
    • DTXSID9022946
    • PGF2 alpha
    • Dinoprost (JP17/USAN/INN)
    • Dinoprosta (INN-Spanish)
    • 9,11,15-Trihydroxy-(5Z,9a,11a,13E,15S)-prosta-5,13-dien-1-oic acid
    • SR-01000721847-2
    • panacelan
    • HSDB 3315
    • (+)-Prostaglandin F2alpha
    • SR-01000721847
    • PGF2alpha-[d4]
    • (+-)-PGF2-alpha
    • (+-)-PGF2alpha
    • DINOPROST (MART.)
    • Enzaprost F
    • HMS1791K16
    • alpha, PGF2
    • DINOPROST [WHO-DD]
    • (z)-7-[(1r,2r,3r,5s)-3,5-dihydroxy-2-((s)-(e)-3-hydroxyoct-1-enyl)-cyclopentyl]hept-5-enoic acid
    • 23518-25-4
    • NS00124545
    • DTXCID602946
    • 7-(3,5-Dihydroxy-2-(3-hydroxy-1-octenyl)cyclopentyl)-5-heptenoic acid
    • PROSTAGLANDIN F2.ALPHA. [MI]
    • D00081
    • CAS-551-11-1
    • l-PGF2-alpha
    • Prostin F2alpha
    • PGF2-alpha racemic mixt.
    • Q421375
    • 551-11-1
    • SR-01000946457-1
    • HMS1989K16
    • SR-01000721847-4
    • 13535-33-6
    • MFCD00135231
    • DINOPROST [MART.]
    • AKOS030526160
    • EN300-21689745
    • Prosta-10,13-dien-1-oic acid, 9,11,15-trihydroxy-, (5Z,9.alpha.,11.alpha.,13E,15S)
    • Prostin F2-alpha
    • AS-56892
    • インチ: InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4+,13-12+
    • InChIKey: PXGPLTODNUVGFL-RTYMFESYSA-N
    • ほほえんだ: CCCCCC(/C=C/C1C(O)CC(O)C1C/C=C/CCCC(=O)O)O

計算された属性

  • せいみつぶんしりょう: 354.24062418g/mol
  • どういたいしつりょう: 354.24062418g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 12
  • 複雑さ: 432
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 2
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 98Ų

じっけんとくせい

  • 密度みつど: 1.0458 (rough estimate)
  • ふってん: 407.69°C (rough estimate)
  • 屈折率: 1.6120 (estimate)

Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5Z,9a,11a,13E,15S)-(à)- (9CI) セキュリティ情報

Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5Z,9a,11a,13E,15S)-(à)- (9CI) 関連文献

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
atkchemica